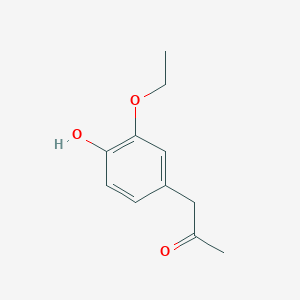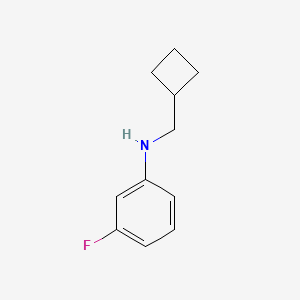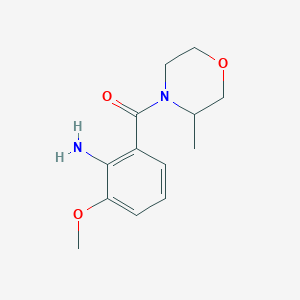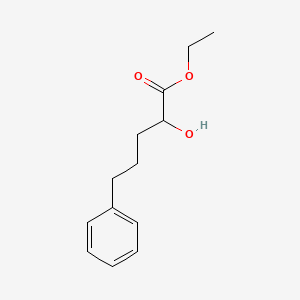
1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one
Übersicht
Beschreibung
“1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one” is a compound with the molecular weight of 208.26 . It is also known as 4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one . It is a solid at room temperature and is stored in a dry environment .
Synthesis Analysis
The synthesis of similar compounds has been achieved through the Michael addition of N-heterocycles to chalcones . This methodology has been applied to the preparation of potential bioactive compounds with moderate yield, due to the retro-Michael reaction .
Molecular Structure Analysis
The molecular structure of “1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one” can be represented by the InChI code: 1S/C12H16O3/c1-3-15-12-8-10 (5-4-9 (2)13)6-7-11 (12)14/h6-8,14H,3-5H2,1-2H3 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied extensively. For instance, the aza-Michael reaction constitutes a synthetic tool of great importance . This type of transformation provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 208.26 . More detailed physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiradical Activities
Research into the synthesis and biological evaluation of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are closely related to 1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one, has demonstrated antimicrobial and antiradical properties. These compounds were synthesized and tested against various human pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. Their antimicrobial activities were determined through minimum inhibitory concentrations, while antioxidant activity was assessed using DPPH and ABTS.+ methods. It was found that both biological activities were present, although they were lower compared to certain types of beta blockers (Čižmáriková et al., 2020).
Enantioselective Synthesis
The enantioselective enzymatic hydrolysis of S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate to produce S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid S-1, an important intermediate for the synthesis of PPARα and -γ agonists, showcases the compound's role in pharmaceutical manufacturing. This process involved enzyme screening, optimization, and scale-up to pilot plant production, highlighting the interdisciplinary approach combining biotechnology and chemistry for large-scale production (Deussen et al., 2003).
Structural Analysis
The crystal structure analysis of related compounds has provided insights into their molecular geometries and potential interactions. For instance, (E)-3-(4-Ethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one was studied to understand its molecular configuration and interactions within the crystal structure, offering valuable information for the design of new molecules with improved properties (Horkaew et al., 2010).
Antioxidant Properties
The synthesis and evaluation of methoxy- and hydroxyl-substituted 2'-aminochalcones, which include derivatives similar to 1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one, have shown significant antioxidant activities. These studies are crucial for developing new therapeutic agents with potential benefits in treating oxidative stress-related diseases (Sulpizio et al., 2016).
Bioremediation Potential
Investigations into the bioremediation of Bisphenol A using enzymes suggest potential applications for similar compounds in environmental cleanup efforts. The study highlighted the effectiveness of enzymatic systems in degrading hydrophobic phenolic pollutants, presenting a novel approach to addressing environmental contamination (Chhaya & Gupte, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that similar phenolic compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage .
Biochemical Pathways
Phenolic compounds are generally involved in various biochemical pathways, including those related to inflammation and oxidative stress .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar phenolic compounds are known to exhibit antioxidant, anti-inflammatory, and anticancer properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one .
Eigenschaften
IUPAC Name |
1-(3-ethoxy-4-hydroxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-11-7-9(6-8(2)12)4-5-10(11)13/h4-5,7,13H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVIKUOOFQYPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716907 | |
| Record name | 1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one | |
CAS RN |
88659-82-9 | |
| Record name | 2-Propanone, 1-(3-ethoxy-4-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88659-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1425769.png)

![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1425771.png)
amine](/img/structure/B1425772.png)


![[2-(Methoxymethyl)phenyl]methanesulfonyl chloride](/img/structure/B1425775.png)


![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1425783.png)
